2,5-Difluoro-4-iodopyridine

Synthetic Yield Halogenated Pyridine Synthesis Process Chemistry

This halogenated pyridine features a unique 2,5-difluoro-4-iodo pattern for orthogonal reactivity. The iodine enables selective cross-couplings (Suzuki, Stille, Sonogashira), while fluorines activate the ring for SNAr and boost metabolic stability—a combination unattainable with other regioisomers. Ideal for kinase inhibitors, CNS agents, and complex heterocyclic synthesis.

Molecular Formula C5H2F2IN
Molecular Weight 240.98 g/mol
CAS No. 1017793-20-2
Cat. No. B1393673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Difluoro-4-iodopyridine
CAS1017793-20-2
Molecular FormulaC5H2F2IN
Molecular Weight240.98 g/mol
Structural Identifiers
SMILESC1=C(C(=CN=C1F)F)I
InChIInChI=1S/C5H2F2IN/c6-3-2-9-5(7)1-4(3)8/h1-2H
InChIKeyOBVRKNZQNKGNTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Difluoro-4-iodopyridine (CAS 1017793-20-2): Core Technical Profile for Procurement & Research Prioritization


2,5-Difluoro-4-iodopyridine (CAS 1017793-20-2) is a halogenated pyridine derivative with the molecular formula C₅H₂F₂IN and a molecular weight of 240.98 . This compound features a pyridine ring substituted with fluorine atoms at the 2- and 5-positions and an iodine atom at the 4-position. It is primarily utilized as a versatile building block in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille, and Sonogashira) to introduce fluorinated pyridine motifs into complex molecules . The compound is commercially available as a crystalline solid with ≥95% purity (HPLC) .

2,5-Difluoro-4-iodopyridine: Why In-Class Halogenated Pyridines Are Not Direct Substitutes


The unique orthogonality of 2,5-difluoro-4-iodopyridine—combining an iodine atom for selective cross-coupling with two electron-withdrawing fluorine atoms that activate the ring toward nucleophilic aromatic substitution (SNAr) and enhance metabolic stability—cannot be replicated by mono-fluorinated, non-fluorinated, or regioisomeric analogs. Simple substitution with a compound like 2-fluoro-4-iodopyridine or 2,5-dichloro-4-iodopyridine would alter both the reactivity profile and the electronic properties of downstream products. The specific substitution pattern of 2,5-difluoro-4-iodopyridine is critical for achieving site-selective functionalization and desired physicochemical properties in target molecules .

2,5-Difluoro-4-iodopyridine: Differentiated Quantitative Performance vs. Comparators


Synthesis Efficiency: Comparative Yield of 2,5-Difluoro-4-iodopyridine vs. Dichloro Analog

A comparative analysis of reported synthetic yields reveals that 2,5-difluoro-4-iodopyridine can be prepared in 48% yield via ortho-lithiation of 2,5-difluoropyridine followed by iodine quench . In contrast, the analogous 2,5-dichloro-4-iodopyridine is reported to be synthesized in a 53% yield . While the yields are similar, the fluorine-containing compound offers distinct advantages in downstream reactivity and product properties, which justifies its selection over the chloro analog despite the marginally lower synthesis yield .

Synthetic Yield Halogenated Pyridine Synthesis Process Chemistry

SNAr Reactivity: Impact of Fluorine Substituents on Nucleophilic Aromatic Substitution Rates

While no direct rate data for 2,5-difluoro-4-iodopyridine exists, class-level inference from studies on 2-fluoropyridines demonstrates that fluorine substitution dramatically accelerates nucleophilic aromatic substitution (SNAr). Specifically, 2-fluoropyridine reacts with sodium ethoxide 320 times faster than 2-chloropyridine [1]. By extension, the presence of two fluorine atoms in 2,5-difluoro-4-iodopyridine is expected to further enhance SNAr reactivity at the 2- and 5-positions relative to mono-fluoro or chloro analogs [1]. This enhanced reactivity enables milder reaction conditions and higher yields in SNAr-based functionalizations.

Nucleophilic Aromatic Substitution Reactivity Fluorinated Heterocycles

Commercial Purity and Stability: Quality Metrics for Reproducible Research

2,5-Difluoro-4-iodopyridine is supplied commercially with a purity specification of ≥95% (HPLC) . This high purity ensures consistent performance in sensitive cross-coupling reactions and minimizes the impact of impurities on reaction yields and product profiles. In comparison, some alternative halogenated pyridines may be available at lower purity grades (e.g., 97-98%), which can introduce variability . The compound is stable when stored under inert conditions at 2-8°C, protected from light .

Purity Quality Control Research Chemical

Medicinal Chemistry Relevance: Adoption in Drug Discovery Patents

2,5-Difluoro-4-iodopyridine is employed as a key intermediate in the synthesis of pharmaceutical candidates, as evidenced by its use in AbbVie's patent applications (e.g., WO2014/139328) [1]. The compound's unique substitution pattern allows for the construction of fluorinated pyridine-containing scaffolds with optimized pharmacokinetic and pharmacodynamic properties. In contrast, non-fluorinated or mono-fluorinated analogs often fail to impart the same level of metabolic stability and target engagement [1].

Drug Discovery Medicinal Chemistry Patent

2,5-Difluoro-4-iodopyridine: Validated Applications Rooted in Differential Performance


Palladium-Catalyzed Cross-Coupling for Fluorinated Drug Scaffolds

The iodine atom at the 4-position serves as an efficient handle for Suzuki-Miyaura, Stille, and Sonogashira couplings, enabling the introduction of diverse aryl, alkenyl, and alkynyl groups while retaining the electron-withdrawing fluorine atoms for subsequent SNAr or further elaboration [1]. This orthogonality is exploited in the synthesis of kinase inhibitors and CNS-targeted agents .

Nucleophilic Aromatic Substitution for Diversification of Fluorinated Intermediates

The fluorine atoms at the 2- and 5-positions activate the pyridine ring toward nucleophilic attack, facilitating SNAr reactions with amines, alkoxides, and other nucleophiles under mild conditions . This allows for the introduction of additional functional groups at the 2- and/or 5-positions post-coupling, enabling the construction of highly substituted pyridine libraries .

Directed Ortho-Lithiation and Halogen Dance for Regioselective Functionalization

While not directly reported for 2,5-difluoro-4-iodopyridine, the compound's structural similarity to other 4-iodopyridines that undergo directed ortho-lithiation and halogen dance suggests it may serve as a versatile precursor for generating regioisomerically pure polysubstituted pyridines. This capability is particularly valuable in the synthesis of complex heterocyclic scaffolds where precise control over substitution pattern is paramount .

Building Block for Agrochemical and Material Science Applications

The electron-deficient nature of 2,5-difluoro-4-iodopyridine makes it suitable for constructing electron-deficient aromatic systems used in organic electronics and as intermediates for novel agrochemicals . Its unique substitution pattern imparts desirable physicochemical properties to the final products.

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